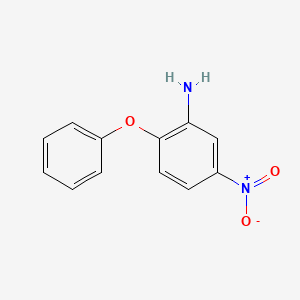

5-Nitro-2-phenoxyaniline

CAS No.: 5410-98-0

Cat. No.: VC16097567

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5410-98-0 |

|---|---|

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | 5-nitro-2-phenoxyaniline |

| Standard InChI | InChI=1S/C12H10N2O3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 |

| Standard InChI Key | JLDQORDBQQXPCI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Features

Molecular and Crystallographic Characteristics

5-Nitro-2-phenoxyaniline (C₁₂H₁₀N₂O₃) belongs to the phenoxyaniline family, featuring two aromatic rings connected by an oxygen bridge. The nitro group at the 5-position and the amino group at the 2-position create a non-planar structure, with a dihedral angle of approximately 71.38° between the rings . This configuration, confirmed via X-ray crystallography in related compounds, influences electronic distribution and reactivity . The compound’s exact mass is 230.06900 g/mol, with a polar surface area (PSA) of 81.07 Ų and a logP value of 4.07, indicating moderate hydrophobicity .

Table 1: Physicochemical Properties of 5-Nitro-2-phenoxyaniline

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Density | 1.322 g/cm³ |

| Boiling Point | 366.6°C at 760 mmHg |

| Flash Point | 175.5°C |

| LogP | 4.07 |

| Polar Surface Area | 81.07 Ų |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-nitro-2-phenoxyaniline typically involves a multi-step process:

-

Condensation: Reaction of o-chloronitrobenzene with phenol under alkaline conditions to form 2-phenoxynitrobenzene.

-

Acetylation: Protection of the amine group via acetylation to prevent unwanted side reactions during nitration .

-

Nitration: Introduction of the nitro group at the 5-position using a nitrating mixture (HNO₃/H₂SO₄), followed by deprotection to yield the final product .

This method ensures regioselectivity, directing the nitro group to the 5-position. Alternative routes, such as Ullmann coupling or nucleophilic aromatic substitution, have been explored but are less commonly employed due to lower yields.

Structural and Electronic Properties

Conformational Analysis

X-ray diffraction studies of analogous compounds (e.g., 4-nitro-2-phenoxyaniline) reveal a syn-periplanar (+sp) conformation at the bridging oxygen atom, with intramolecular hydrogen bonds stabilizing the structure . The nitro group’s coplanarity with the aniline ring enhances resonance effects, increasing electrophilicity at the nitro-substituted carbon . These features are critical for its reactivity in subsequent synthetic applications, such as Schiff base formation .

Applications in Pharmaceutical Synthesis

Role in NSAID Production

| Derivative | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Nimesulide | Anti-inflammatory | COX-2 inhibition |

| Schiff Base Complexes | Antibacterial agents | Metal chelation |

Comparative Analysis with 4-Nitro-2-phenoxyaniline

While structurally similar, 4-nitro-2-phenoxyaniline differs in nitro group placement, resulting in distinct crystallographic and biological properties. The 4-nitro isomer exhibits a dihedral angle of 71.40° between aromatic rings, nearly identical to its 5-nitro counterpart, but demonstrates weaker COX-2 inhibition due to reduced electronic stabilization .

Future Research Directions

-

Synthetic Optimization: Developing greener nitration methods to improve yield and reduce waste.

-

Pharmacokinetic Studies: Investigating absorption, distribution, and toxicity profiles of derivatives.

-

Targeted Drug Design: Exploiting the nitro group’s electrophilicity for covalent inhibitor development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume